1,1'-(Furan-2,5-diylbis(methyleneoxy))dipropan-2-ol
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Overview
Description
1,1’-((Furan-2,5-diylbis(methylene))bis(oxy))bis(propan-2-ol) is an organic compound with the molecular formula C12H20O5 It is a derivative of furan, a heterocyclic organic compound characterized by a ring structure composed of one oxygen and four carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-((Furan-2,5-diylbis(methylene))bis(oxy))bis(propan-2-ol) typically involves the reaction of furan derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of 2,5-diformylfuran with propylene glycol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. The choice of catalysts and reaction conditions is optimized to ensure high selectivity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
1,1’-((Furan-2,5-diylbis(methylene))bis(oxy))bis(propan-2-ol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The furan ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
1,1’-((Furan-2,5-diylbis(methylene))bis(oxy))bis(propan-2-ol) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 1,1’-((Furan-2,5-diylbis(methylene))bis(oxy))bis(propan-2-ol) involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. For example, its antioxidant properties may involve scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
Similar Compounds
2,2’-((Furan-2,5-diylbis(methylene))bis(oxy))bis(ethanol): Similar structure but with ethanol groups instead of propan-2-ol.
2,5-Bis(aminomethyl)furan: Contains amino groups instead of hydroxyl groups.
Difurfuryl ether: Contains two furan rings connected by an oxygen bridge.
Uniqueness
1,1’-((Furan-2,5-diylbis(methylene))bis(oxy))bis(propan-2-ol) is unique due to its specific combination of furan and propan-2-ol groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
92687-23-5 |
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Molecular Formula |
C12H20O5 |
Molecular Weight |
244.28 g/mol |
IUPAC Name |
1-[[5-(2-hydroxypropoxymethyl)furan-2-yl]methoxy]propan-2-ol |
InChI |
InChI=1S/C12H20O5/c1-9(13)5-15-7-11-3-4-12(17-11)8-16-6-10(2)14/h3-4,9-10,13-14H,5-8H2,1-2H3 |
InChI Key |
RJNFHXTVHNEURU-UHFFFAOYSA-N |
Canonical SMILES |
CC(COCC1=CC=C(O1)COCC(C)O)O |
Origin of Product |
United States |
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